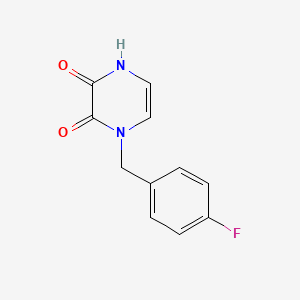

1-(4-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(4-fluorophenyl)methyl]-1H-pyrazine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c12-9-3-1-8(2-4-9)7-14-6-5-13-10(15)11(14)16/h1-6H,7H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNUPTNRXKSOLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CNC(=O)C2=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds such as 1,4-dihydropyridines are known to act as calcium channel blockers. They are effective in conditions like angina, hypertension, myocardial infarction, and show vasodilatory and cardiac depressant effects.

Mode of Action

If we consider its similarity to 1,4-dihydropyridines, it may interact with calcium channels, restricting calcium influx. This interaction can lead to vasodilation and reduced cardiac contractility.

Pharmacokinetics

Similar compounds such as 1,4-dihydropyridines are known to be rapidly and extensively metabolized. The metabolism of these compounds is mainly mediated by CYP3A4 and CYP2D6.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(4-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione. For instance, pH and temperature can substantially accelerate the degradation of similar compounds. Therefore, these factors might also influence the stability and efficacy of this compound.

Biological Activity

1-(4-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₉FN₂O₂

- Molecular Weight : 220.2 g/mol

- CAS Number : 1031557-43-3

The compound features a dihydropyrazine core with a fluorobenzyl substituent, which enhances its lipophilicity and may influence its interaction with biological targets. The presence of two carbonyl groups adjacent to the pyrazine nitrogen atoms contributes to its chemical reactivity and biological profile .

The biological activity of this compound is hypothesized to be linked to its structural similarity to known calcium channel blockers like 1,4-dihydropyridines. It may interact with calcium channels in cellular membranes, potentially modulating calcium influx and influencing various physiological processes.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Study on Tyrosinase Inhibition

A study focused on the design and synthesis of fluorobenzyl derivatives reported that compounds similar to this compound exhibited competitive inhibition against Agaricus bisporus tyrosinase (AbTYR). The binding modes were elucidated through molecular docking studies indicating that these compounds could effectively occupy the active site of the enzyme .

Pharmacokinetic Studies

Pharmacokinetic profiles suggest that similar dihydropyridine compounds are rapidly metabolized in vivo. This rapid metabolism could influence the efficacy and duration of action for therapeutic applications involving this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.